2-Cyanopyridine-3-sulfonyl fluoride
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Overview
Description
2-Cyanopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is a fluorinated pyridine derivative, characterized by the presence of a cyano group at the 2-position and a sulfonyl fluoride group at the 3-position of the pyridine ring
Preparation Methods
One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halides or sulfonates) are treated with fluoride sources like tetrabutylammonium fluoride or hydrofluoric acid . Industrial production methods may involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
2-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanopyridine-3-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in chemical biology and drug discovery.
Comparison with Similar Compounds
2-Cyanopyridine-3-sulfonyl fluoride can be compared with other fluorinated pyridines and sulfonyl fluorides:
2-Fluoropyridine: Lacks the sulfonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
3-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
2-Cyanopyridine-3-sulfonyl Chloride: Similar structure but with a chloride instead of fluoride, leading to different reactivity and stability profiles.
Conclusion
This compound is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a key building block in the synthesis of complex molecules and a useful tool in various research applications.
Properties
Molecular Formula |
C6H3FN2O2S |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H |
InChI Key |
BELKYSFPWNZNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S(=O)(=O)F |
Origin of Product |
United States |
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